![molecular formula C20H25FN4O2S B6554014 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine CAS No. 1040653-72-2](/img/structure/B6554014.png)

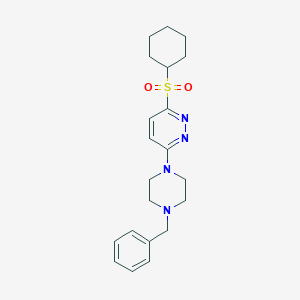

3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can influence the compound’s reactivity and biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The piperazine ring could be formed separately and then attached to the pyridazine ring. The fluorophenyl group and the cyclohexanesulfonyl group could be added through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the piperazine ring, and the fluorophenyl and cyclohexanesulfonyl groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridazine and piperazine rings, as well as the electronegativity of the fluorine atom in the fluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the fluorine atom could affect its polarity and solubility .Scientific Research Applications

3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine has been studied for its potential therapeutic applications in various scientific research areas. In cancer research, this compound has been shown to possess anti-tumor activity in vitro and in vivo. In HIV research, this compound has been shown to inhibit HIV-1 replication and to reduce HIV-1 viral load in infected cells. In hepatitis research, this compound has been shown to possess anti-hepatitis B virus activity in vitro. In addition, this compound has been studied for its anti-inflammatory and anti-viral activities.

Mechanism of Action

The exact mechanism of action of 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine is not yet fully understood. However, it is believed that the anti-tumor activity of this compound is due to its ability to inhibit the growth of cancer cells by inducing apoptosis. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. The anti-viral activity of this compound is thought to be due to its ability to inhibit the replication of viruses.

Biochemical and Physiological Effects

This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. In addition, this compound has been shown to possess anti-inflammatory, anti-viral, and anti-hepatitis B virus activities. This compound has also been shown to possess antioxidant activity and to possess neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine in laboratory experiments has several advantages. First, this compound is a small molecule, making it easy to handle and store. Second, this compound has been studied extensively, making it a well-characterized compound. Third, this compound is relatively inexpensive and readily available.

However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. Second, this compound is a potent compound, and its use should be monitored carefully to avoid potential toxicity. Third, this compound is a relatively unstable compound, and its use should be carefully monitored to ensure that it remains stable.

Future Directions

The potential therapeutic applications of 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine are numerous and are still being explored. Future research should focus on further elucidating the exact mechanism of action of this compound, as well as its potential therapeutic applications in various diseases. In addition, further research should be conducted to evaluate the potential toxicity of this compound and to develop safe and effective delivery systems for its use in clinical settings. Furthermore, further research should be conducted to explore the potential synergistic effects of this compound with other drugs or compounds. Finally, further research should be conducted to explore the potential applications of this compound in the fields of drug delivery and drug targeting.

Synthesis Methods

3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine can be synthesized using several different methods. One method involves the reaction of 4-fluorophenyl piperazine with cyclohexanesulfonyl chloride in the presence of a base. This reaction yields the desired this compound as a white crystalline solid. Another method involves the reaction of cyclohexanesulfonyl chloride with 4-fluorophenyl piperazine and pyridazine in the presence of a base. This method yields this compound as a white crystalline solid.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been shown to interact with the cannabinoid receptor type 1 (CB1), acting as inverse agonists . This suggests that 3-(cyclohexanesulfonyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine may also interact with this receptor, potentially influencing biochemical reactions involving CB1.

Molecular Mechanism

Based on its potential interaction with CB1, it may exert its effects through binding interactions with this receptor, potentially leading to changes in gene expression or enzyme activity .

Properties

IUPAC Name |

3-cyclohexylsulfonyl-6-[4-(4-fluorophenyl)piperazin-1-yl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O2S/c21-16-6-8-17(9-7-16)24-12-14-25(15-13-24)19-10-11-20(23-22-19)28(26,27)18-4-2-1-3-5-18/h6-11,18H,1-5,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADBQWLDVSRCPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2=NN=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6553932.png)

![7-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B6553946.png)

![7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione](/img/structure/B6553949.png)

![3-(3-methylbutyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553960.png)

![3-(3-methylbutyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553966.png)

![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553967.png)

![2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553977.png)

![3-(2-methoxyethyl)-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553981.png)

![3-cyclopropyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6553985.png)

![3-cyclopropyl-2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6554007.png)

![3-cyclopropyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6554011.png)

![6-[(4-chlorophenyl)methanesulfonyl]-N-[(2-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B6554028.png)

![7-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6554041.png)